molecular formula C24H28N6O2 B2881104 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251624-50-6

4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2881104
CAS No.: 1251624-50-6
M. Wt: 432.528
InChI Key: GUHNEMFRCZQFHP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251617-40-9) is a chemical compound with the molecular formula C24H28N6O2 and a molecular weight of 432.5 g/mol . Its structure integrates a 1,2,3-triazole core linked to a benzamide moiety through a piperidine carbonyl bridge, featuring a p-tolyl and a dimethylamino phenyl substitution. Compounds containing 1,2,3-triazole and benzamide scaffolds are of significant interest in medicinal chemistry research due to their association with diverse pharmacological activities. Triazole derivatives are frequently explored for their potential biological properties, which can include anticonvulsant effects, often mediated through interaction with GABA-A receptors . Furthermore, benzamide derivatives have been investigated as potent inhibitors of various biological targets, such as the Discoidin Domain Receptor 1 (DDR1), which is a receptor tyrosine kinase implicated in cancer progression, fibrosis, and inflammation . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and have not been fully characterized. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(dimethylamino)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-17-4-8-21(9-5-17)30-16-22(26-27-30)24(32)29-14-12-19(13-15-29)25-23(31)18-6-10-20(11-7-18)28(2)3/h4-11,16,19H,12-15H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHNEMFRCZQFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, p-tolyl azide can react with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Coupling Reactions: The triazole and piperidine intermediates are then coupled using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Final Assembly: The final step involves the coupling of the dimethylamino benzamide with the triazole-piperidine intermediate, again using amide bond formation techniques.

Biological Activity

The compound 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring a triazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
  • Piperidine : A six-membered ring containing one nitrogen atom, often used in drug design for its ability to interact with biological targets.
  • Benzamide : A functional group that contributes to the compound's lipophilicity and binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance, derivatives of triazole have been shown to inhibit key proteins involved in tumor growth and proliferation. The specific compound under discussion has been linked to the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in cancer cells. Inhibiting Plk1 can lead to mitotic arrest and subsequent apoptosis in cancer cells without severely affecting normal cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Protein-Protein Interactions (PPIs) : The triazole moiety can interact with specific protein targets, disrupting their function.
  • Cell Cycle Arrest : By targeting Plk1, the compound can halt cell cycle progression, leading to increased apoptosis in cancerous cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Preliminary data suggest that modifications to the triazole structure can enhance solubility and bioavailability, which are critical for therapeutic efficacy. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its safety margins .

Study 1: In Vitro Evaluation of Anticancer Activity

In a study examining the anticancer effects of various triazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low nanomolar range, indicating potent activity .

Cell LineIC50 (nM)
MCF-7 (Breast)30
A549 (Lung)25
HeLa (Cervical)45

Study 2: Mechanistic Insights into Plk1 Inhibition

A detailed mechanistic study revealed that the compound effectively binds to the polo-box domain of Plk1, inhibiting its interaction with essential mitotic substrates. This was confirmed through biochemical assays and molecular docking studies .

Assay TypeResult
Binding AffinityLow nM Kd
Mitotic ArrestSignificant

Comparison with Similar Compounds

Key Observations :

Triazole-Containing Analogues

Triazole rings are critical for metal-binding and hydrogen-bond interactions. Notable examples include:

Table 2: Triazole-Embedded Compounds

Compound Name Core Structure Key Features Reference
ChemMedChem Compound 5 Imidazo[1,2-a]pyridine-triazole-benzamide Designed for covalent Akt inhibition
ChemMedChem Compound 8 o-Tolyl-imidazo[1,2-a]pyridine-triazole Enhanced hydrophobic interactions
Target Compound p-Tolyl-triazole-piperidine-benzamide Combines triazole with dimethylamino N/A

Key Observations :

  • The target’s p-tolyl group may offer steric and electronic advantages over o-tolyl (Compound 8) in target engagement .

Dimethylamino-Substituted Derivatives

The dimethylamino group is a common solubility-enhancing motif. Comparable structures include:

Table 3: Dimethylamino-Containing Compounds

Compound Name Structure Molecular Weight (g/mol) Application Reference
Compound 45 () Quinazolinedione-dimethylamino-benzamide ~550 (estimated) RSV inhibitor
[35S]ACPPB () Chloro-dimethylamino-benzamide 449.34 Glycine transport inhibitor
Target Compound Triazole-dimethylamino-benzamide ~463.5 (estimated) Undisclosed (structural) N/A

Key Observations :

  • The absence of a quinazolinedione moiety (cf. Compound 45) may limit antiviral activity but reduce cytotoxicity .

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